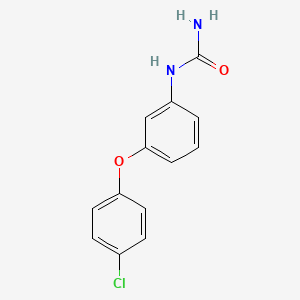

1-(3-(4-Chlorophenoxy)phenyl)urea

描述

Overview of Urea-Containing Compounds in Chemical Biology Research

Urea (B33335) and its derivatives are a cornerstone of organic and medicinal chemistry, a status they have held since Friedrich Wöhler's synthesis of urea in 1828, which marked a pivotal moment in the history of chemistry. nih.gov The urea functional group is a key structural motif in a multitude of biologically active compounds, including many clinically approved drugs. nih.govresearchgate.net Its importance stems from the ability of the urea moiety to act as both a hydrogen bond donor and acceptor, allowing it to form stable, multipoint interactions with biological targets like proteins and enzymes. nih.gov This capacity for molecular recognition is fundamental to their biological activity. nih.gov

Phenylurea derivatives, which feature a urea group attached to a phenyl (aromatic) ring, are a significant subclass. chemicalbook.com These compounds have been investigated for a wide array of biological activities and are used in the development of agents for anticancer, antibacterial, anticonvulsant, and anti-HIV applications. nih.gov The aryl (phenyl) group in these molecules can be modified with various substituents to fine-tune their biological effects, making them a versatile scaffold in drug design. researchgate.net For instance, substitutions on the phenyl ring can influence the molecule's conformation and electronic properties, which in turn affects its interaction with target proteins. nih.gov Beyond medicine, phenylurea derivatives are widely used in agriculture as herbicides, where they typically function by inhibiting photosynthesis in weeds. wikipedia.orgchemicalbook.comresearchgate.net

The diverse applications of urea-based compounds have driven the development of numerous synthetic methodologies. nih.gov Traditional methods often involve toxic reagents like phosgene (B1210022) or isocyanates, prompting research into safer and more environmentally friendly synthetic routes. nih.gov

Table 1: Examples of Biologically Active Phenylurea Derivatives

| Compound Name | Primary Research Area/Application |

| Chloroxuron | Herbicide for controlling annual grasses and broad-leaved weeds. wikipedia.org |

| Diuron (B1670789) | A common herbicide used for general weed control. researchgate.net |

| Linuron | A photosystem II inhibitor used as a herbicide. researchgate.net |

| Glibenclamide (Glyburide) | An antidiabetic agent used in the treatment of type II diabetes. nih.gov |

| Suramin | Used in the treatment of sleeping sickness caused by protozoan parasites. nih.gov |

Contextualizing 1-(3-(4-Chlorophenoxy)phenyl)urea within Advanced Chemical Research

This compound is a specific diaryl urea derivative that has garnered attention in advanced chemical research. It is also known by other identifiers, most notably as TSU-68 and CHM-1. nih.gov Structurally, it consists of a central urea core linking a phenyl ring to a 3-phenoxyphenyl group, where the outer phenoxy ring is substituted with a chlorine atom at the para-position.

This compound is primarily investigated as a small-molecule inhibitor of specific enzymes, particularly in the context of antiangiogenic research. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, and inhibitors of this process are a major focus of cancer research. TSU-68 was developed as a potent, orally active agent that targets multiple receptor tyrosine kinases involved in angiogenesis. nih.gov Its mechanism of action has been studied in relation to its ability to interfere with signaling pathways, such as by reducing the vascular endothelial growth factor (VEGF)-induced increase in intracellular calcium. nih.gov

The specific arrangement of the chlorophenoxy and phenylurea moieties allows the molecule to fit into the binding sites of target enzymes, highlighting the structure-activity relationships that are central to modern medicinal chemistry. nih.gov

Table 2: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₁ClN₂O₂ |

| Molecular Weight | 262.69 g/mol |

| IUPAC Name | [3-(4-chlorophenoxy)phenyl]urea |

| Synonyms | TSU-68, CHM-1, N-[3-(4-chlorophenoxy)phenyl]urea |

| CAS Number | 23822-43-7 |

Scope and Academic Relevance of the Research Outline for the Chemical Compound

A focused investigation into this compound holds significant academic relevance for several reasons. First, as a multi-target kinase inhibitor, it serves as a valuable tool compound for chemical biologists to probe the complex signaling networks that regulate angiogenesis and other cellular processes. nih.gov Studying its interactions with different kinases can help elucidate the specific roles these enzymes play in both normal physiology and disease states.

Second, the compound represents a scaffold that can be chemically modified to develop new derivatives with improved potency, selectivity, or different pharmacological profiles. nih.govnih.gov Structure-activity relationship (SAR) studies, which systematically alter parts of the molecule and assess the impact on biological activity, are a cornerstone of medicinal chemistry. nih.gov Research on this compound and its analogs contributes to a deeper understanding of how to design next-generation enzyme inhibitors. nih.gov

Finally, exploring the biological effects of this compound beyond its intended antiangiogenic activity, such as its observed muscle-relaxing properties through calcium channel blocking, opens new avenues for research and potential applications. nih.gov This underscores the importance of characterizing even well-studied molecules in diverse biological systems, as it can lead to the discovery of novel functions and therapeutic possibilities. Therefore, a detailed examination of its synthesis, chemical properties, and biological interactions is a pertinent academic endeavor that bridges synthetic chemistry, molecular biology, and drug discovery.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[3-(4-chlorophenoxy)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c14-9-4-6-11(7-5-9)18-12-3-1-2-10(8-12)16-13(15)17/h1-8H,(H3,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMSRPQLZWDARE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 3 4 Chlorophenoxy Phenyl Urea

Established Synthetic Pathways for Phenylurea Core Structures

The formation of the phenylurea core is a fundamental step in the synthesis of 1-(3-(4-chlorophenoxy)phenyl)urea. This is typically achieved through classical urea (B33335) formation reactions or, more commonly, via the highly efficient isocyanate-amine coupling.

Classical Urea Formation Reactions

Historically, the synthesis of ureas involved the reaction of an amine with a variety of reagents. One such method involves the reaction of an aromatic amine with isocyanic acid (HNCO) to form an aromatic urea. google.com Another classical approach is the reaction of an amine with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or carbonyldiimidazole, to generate an intermediate that subsequently reacts with another amine to form the urea linkage. mdpi.com While effective, the toxicity associated with phosgene has led to the development of safer alternatives.

Isocyanate-Amine Coupling Reactions for Phenylurea Synthesis

The most prevalent and versatile method for synthesizing phenylureas is the reaction between an isocyanate and an amine. nih.govresearchgate.net This reaction is generally high-yielding and proceeds under mild conditions. In the context of this compound, this would involve the reaction of 3-(4-chlorophenoxy)aniline (B24860) with an appropriate isocyanate or the reaction of 3-(4-chlorophenoxy)phenyl isocyanate with ammonia (B1221849) or an amine.

The general scheme for this reaction is as follows:

Ar-N=C=O + R-NH₂ → Ar-NH-C(=O)-NH-R

Where Ar represents the 3-(4-chlorophenoxy)phenyl group and R can be a hydrogen or an alkyl/aryl group. The isocyanate, with its electrophilic carbon atom, readily reacts with the nucleophilic amine. nih.gov This method's popularity stems from its efficiency and the wide availability of various isocyanates and amines, allowing for the synthesis of a diverse library of urea derivatives. nih.govnih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 3-(4-chlorophenoxy)phenyl isocyanate | Ammonia | This compound | Isocyanate-Amine Coupling |

| 3-(4-chlorophenoxy)aniline | Isocyanic Acid | This compound | Isocyanate-Amine Coupling |

| 3-(4-chlorophenoxy)aniline | Phenyl Isocyanate | 1-(3-(4-chlorophenoxy)phenyl)-3-phenylurea | Isocyanate-Amine Coupling |

Advanced Synthetic Approaches to the 3-(4-Chlorophenoxy)phenyl Moiety

The synthesis of the 3-(4-chlorophenoxy)phenyl fragment is a critical step that requires the formation of a diaryl ether bond. Modern synthetic methods have provided efficient ways to construct this key intermediate.

Strategies for Introducing the Chlorophenoxy Group

The formation of the diaryl ether linkage in the 3-(4-chlorophenoxy)phenyl moiety is often accomplished through nucleophilic aromatic substitution reactions. A common strategy involves the reaction of a substituted phenol (B47542) with an activated aryl halide. For instance, the synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene can be achieved by heating 4-chlorophenol (B41353) with 3,4-dichloronitrobenzene (B32671) in the presence of a base like potassium hydroxide (B78521) and a copper catalyst. nih.gov The nitro group can then be reduced to an amine, providing the 3-chloro-4-(4'-chlorophenoxy)aniline precursor. nih.gov

Another powerful method for diaryl ether synthesis is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol with an aryl halide. While traditionally requiring harsh reaction conditions, modern modifications have made this reaction more versatile.

Functionalization and Derivatization of Aromatic Rings

The functionalization of the aromatic rings provides a pathway to introduce diverse substituents and modulate the properties of the final compound. Strategies such as electrophilic aromatic substitution can be used to introduce groups like nitro, halogen, or alkyl groups onto the phenyl rings. fiveable.me Furthermore, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful tool for forming carbon-nitrogen bonds, which can be utilized in the synthesis of the amine precursor or in the derivatization of the final urea.

Recent advancements in C-H activation offer a more direct and atom-economical approach to functionalizing aromatic rings without the need for pre-functionalized starting materials. researchgate.net This strategy allows for the direct introduction of various functional groups onto the aromatic core, streamlining the synthetic process.

Derivatization and Analogue Synthesis Strategies for this compound

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships. This is typically achieved by modifying either the phenylurea core or the 3-(4-chlorophenoxy)phenyl moiety.

Derivatization of the urea functionality can be accomplished by using substituted anilines or isocyanates in the coupling reaction. For example, reacting 3-(4-chlorophenoxy)aniline with a variety of substituted phenyl isocyanates would yield a series of N'-substituted analogues. nih.gov Similarly, reacting different substituted anilines with 3-(4-chlorophenoxy)phenyl isocyanate provides another avenue for diversification.

Modification of the 3-(4-chlorophenoxy)phenyl moiety can be achieved by starting with different substituted phenols or aryl halides in the diaryl ether synthesis. For instance, using a different substituted phenol in the Ullmann condensation would lead to analogues with varied substitution patterns on the phenoxy ring.

| Starting Material 1 | Starting Material 2 | Resulting Analogue |

| 3-(4-Fluorophenoxy)aniline | Phenyl Isocyanate | 1-(3-(4-Fluorophenoxy)phenyl)-3-phenylurea |

| 3-(4-Chlorophenoxy)aniline | 4-Methylphenyl Isocyanate | 1-(3-(4-Chlorophenoxy)phenyl)-3-(p-tolyl)urea |

| 3-Phenoxyaniline | 4-Chlorophenyl Isocyanate | 1-(3-Phenoxyphenyl)-3-(4-chlorophenyl)urea |

The strategic combination of these synthetic methodologies provides a robust platform for the creation of a wide array of this compound derivatives, facilitating further research into their chemical and biological properties.

Modifications of the Urea Linkage

The urea functional group is a key structural feature of this compound, and its modification can significantly impact the molecule's properties. Researchers have explored the synthesis of thiourea (B124793) and guanidinium (B1211019) analogs to investigate the effects of these changes.

The conversion of ureas to thioureas is a common modification. This can be achieved through various synthetic methods, often involving the reaction of an appropriate amine with a thiocarbonyl source. nih.govrsc.org For instance, the reaction of a substituted 2-aminobenzothiazole (B30445) with phenylisothiocyanate in refluxing ethanol (B145695) yields N-(substituted-benzothiazol-2-yl)-N'-(phenyl)thioureas. nih.gov Another approach involves the use of thiocarbohydrazide, which, when heated with urea derivatives, can form 1,2,4-triazole (B32235) moieties containing a thiourea or urea linkage. nih.gov Mechanochemical methods, such as ball milling, have also been employed for the solvent-free synthesis of thioureas, offering a green and efficient alternative to traditional solution-based approaches. researchgate.net

The synthesis of guanidinium analogs introduces a positively charged group, which can alter the compound's interaction with biological targets. The preparation of these derivatives often involves multi-step syntheses.

Substituent Effects on Peripheral Phenyl Rings

The electronic and steric properties of substituents on the two phenyl rings of this compound play a critical role in its activity. ucsb.edursc.org Structure-activity relationship (SAR) studies have been conducted to understand how different substituents influence the molecule's properties. nih.govnih.gov

The nature of the substituent on the phenyl ring determines the position of further substitutions and the reactivity of the ring. openstax.org For example, electron-donating groups can increase the reaction rate, while electron-withdrawing groups can decrease it. ucsb.edu Halogen atoms, such as chlorine and fluorine, have been introduced at various positions on the phenyl rings. nih.gov While these analogs often exhibit good potency, the position and number of halogen atoms can significantly affect their activity. nih.gov For instance, in a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs, 3-chloro, 3-fluoro, and 3-methyl substitutions on the phenethyl group enhanced potency, whereas 4-position analogs were generally less potent. nih.gov

The following table summarizes the effects of different substituents on the potency of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs, as measured by their pIC50 values in a CB1 calcium mobilization assay. nih.gov

| Compound | Substituent | pIC50 |

| 31 | 3-Chloro | 7.54 |

| 37 | 3,5-Dichloro | 7.62 |

| 38 | 2,4-Dichloro | < 7.54 |

| 39 | 2-Chloro-6-fluoro | < 7.54 |

| 40 | 2,4,6-Trifluoro | 7.10 |

| 41 | 2,3,4,5,6-Pentafluoro | 7.49 |

| 17 | 3-Methyl | 7.38 |

| 18 | 4-Methyl | 6.87 |

| 19 | 3,4-Dimethyl | 7.32 |

| 20 | 3,5-Dimethyl | 7.54 |

Preparation of Labeled Analogues for Research Investigations

Labeled analogs of this compound are essential tools for various research applications, including in vivo imaging and metabolic studies. The introduction of radioactive isotopes, such as Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), and Iodine-123 ([¹²³I]), allows for the non-invasive tracking of the compound in biological systems. google.comnih.govresearchgate.net

The synthesis of radiolabeled compounds requires specialized techniques to handle the short half-lives of the isotopes and to achieve high radiochemical purity. google.comnih.govnih.gov A common strategy is to introduce the radioisotope in the final step of the synthesis to minimize handling time. nih.gov

For [¹¹C]-labeling, methods such as [¹¹C]-methylation are employed. google.com This can involve trapping a radiolabeling reagent like [¹¹C]-iodomethane in an HPLC loop coated with the precursor solution. google.com For [¹⁸F]-labeling, nucleophilic aromatic substitution reactions are often used. researchgate.net For instance, a precursor with a good leaving group, such as a trimethylanilinium triflate salt, can be reacted with [¹⁸F]fluoride. researchgate.net

Radioiodination can be achieved through electrophilic or nucleophilic substitution reactions. nih.govnih.gov Electrophilic radioiodination can be performed using an oxidizing agent like chloramine-T in the presence of [¹²³I]NaI. nih.gov The following table shows the effect of precursor amount and reaction time on the radiochemical yield (RCY) of an iodinated analog. nih.gov

| Precursor Amount (nmol) | Radiochemical Yield (%) |

| 0.73 | ~65 |

| 1 | ~68 |

| 2 | ~70 |

| 3 | ~72 |

| 4 | ~73 |

| 5 | ~74 |

| Reaction Time (min) | Radiochemical Yield (%) |

| 0.5 | 61.9 ± 0.4 |

| 1 | ~65 |

| 2 | ~68 |

| 5 | ~71 |

| 10 | 71.7 ± 0.3 |

These labeled analogs are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound and its derivatives, ultimately aiding in the development of more effective drugs.

Molecular Structure Activity Relationship Sar Studies and Computational Modeling of 1 3 4 Chlorophenoxy Phenyl Urea

Structure-Activity Relationships of 1-(3-(4-Chlorophenoxy)phenyl)urea Analogues

SAR studies for diaryl urea (B33335) compounds involve systematically modifying different parts of the molecule—the phenyl rings, the substituents on them, and the urea linker—and assessing the resulting impact on biological activity.

The phenoxy group and the chlorine atom are defining features of this compound, and their presence and positioning are critical to its activity. The diaryl ether motif provides a specific three-dimensional arrangement, while the electronic properties of the chloro-substituent significantly modulate molecular interactions.

Research on related compounds highlights the importance of these features:

Chloro-Substitution: The position and electronic nature of substituents on the phenyl rings are paramount. The chlorine atom at the para-position of the phenoxy ring is an electron-withdrawing group. Studies on analogous phenyl urea compounds have shown that electron-withdrawing groups at the para- or meta-positions of the phenyl ring can be favorable for biological activities like cytotoxicity. nih.gov The presence of halogen atoms can also influence the compound's lipophilicity and ability to form halogen bonds, further impacting its interaction with biological targets. The biological activity and toxicity of phenoxy acid derivatives are known to change with the number and position of chlorine atoms on the molecule. nih.gov For chlorophenols, an increase in chlorine substituents has been shown to correspond with an increased reactivity of the undissociated form of the compound. capes.gov.br

The table below summarizes the general influence of substitutions on the phenyl rings of diaryl urea analogues, based on established SAR principles.

| Modification | General Impact on Biological Activity | Rationale |

| Position of Chloro Group | Para-substitution is often optimal. | Provides favorable electronic properties and directional interactions within a binding pocket. nih.gov |

| Number of Chloro Groups | Increasing the number of chlorine atoms can alter reactivity and toxicity. nih.govcapes.gov.br | Modifies the electronic distribution and steric profile of the ring. |

| Alternative Halogen (F, Br, I) | Can fine-tune activity; potency often follows the order F < Cl < Br < I, but this is target-dependent. | Affects lipophilicity, polarizability, and the potential for halogen bonding. |

| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Often results in decreased activity compared to electron-withdrawing groups. nih.gov | Alters the electronic character of the phenyl ring, which may be less favorable for binding. |

The urea linkage (-NH-CO-NH-) is a cornerstone of the structure of this compound, acting as a rigid scaffold that correctly orients the two aryl groups. Crucially, it provides hydrogen bond donor (the N-H groups) and acceptor (the C=O group) capabilities, which are often essential for anchoring the molecule to its biological target. nih.govitmedicalteam.pl

Modifying this linker has profound effects on activity:

Hydrogen Bonding: The urea moiety's ability to form strong hydrogen bonds is a primary driver of its interaction with protein residues such as aspartate, glutamate, or backbone carbonyls. researchgate.net Studies on the effect of urea on biomolecules show it interacts favorably with aromatic rings, which is relevant for the intramolecular and intermolecular interactions of the title compound. nih.gov

Conformation: The urea group holds the flanking phenyl rings in a specific, often non-coplanar, orientation. This defined three-dimensional structure is critical for fitting into a precisely shaped receptor pocket.

The table below details common modifications to the urea linker and their expected consequences.

| Linkage Modification | Structural Change | Impact on Molecular Interactions |

| Thiourea (B124793) | Replacement of the carbonyl oxygen with sulfur (-NH-CS-NH-). | Alters hydrogen bonding geometry and acceptor strength; increases lipophilicity. Often leads to a different activity profile. itmedicalteam.pl |

| Reversed Urea | Reversal of the amide bonds within the linker. | Changes the orientation of H-bond donors and acceptors, which can significantly reduce or alter binding affinity. |

| N-Methylation | Addition of a methyl group to one of the urea nitrogens. | Removes a hydrogen bond donor, which can be detrimental if that interaction is critical for binding. nih.gov |

| Constrained Linker | Incorporating the urea into a cyclic system. | Reduces conformational flexibility. This can increase potency if the locked conformation is the active one, but decrease it otherwise. |

Stereochemistry, the three-dimensional arrangement of atoms, can play a decisive role in a molecule's biological activity. While this compound itself is achiral, the introduction of chiral centers in its analogues or the specific conformation it adopts upon binding (atropisomerism) can lead to significant differences in potency between stereoisomers.

Introduction of Chiral Centers: SAR studies on related trisubstituted phenyl urea derivatives have demonstrated that optimizing the stereochemistry of a substituent can lead to a dramatic increase in potency. nih.gov This is because one enantiomer or diastereomer often fits much better into the chiral environment of a protein binding site than the other.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

QSAR is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org These predictive models are invaluable tools in drug discovery, allowing for the estimation of a novel compound's activity before it is even synthesized. nih.gov

The development of a QSAR model is a systematic process that transforms structural information into a predictive equation. For a series of analogues of this compound, this process would involve several key steps:

Data Set Assembly: A collection of structurally related analogues with experimentally determined biological activities (e.g., IC₅₀ values) is required. This set is typically divided into a "training set" to build the model and a "test set" to validate its predictive power. researchgate.net

Descriptor Calculation: For each molecule in the data set, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that best correlates the descriptors (independent variables) with the biological activity (dependent variable). plos.org

Model Validation: The model's robustness and predictive ability are rigorously tested using the compounds in the test set and statistical cross-validation techniques. nih.gov

The table below lists common descriptors used in QSAR modeling.

| Descriptor Class | Examples | Information Encoded |

| Electronic | Dipole moment, Partial atomic charges, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule. |

| Steric | Molecular weight, Molar refractivity (MR), van der Waals volume | Quantifies the size and shape of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Measures the lipophilicity of the molecule, affecting its transport and binding. |

| Topological | Connectivity indices (e.g., Kier & Hall), Balaban index | Describes the branching and connectivity of the molecular graph. nih.gov |

While 2D-QSAR relies on descriptors derived from the 2D structure, 3D-QSAR techniques utilize the three-dimensional properties of the molecules, often providing more intuitive and visually interpretable results. slideshare.net

Comparative Molecular Field Analysis (CoMFA): CoMFA is a 3D-QSAR method that correlates biological activity with the steric and electrostatic fields surrounding a set of aligned molecules. unicamp.br The molecules are placed in a 3D grid, and at each grid point, the interaction energy with a probe atom is calculated. The resulting fields are then analyzed to identify regions where bulky groups (steric field) or specific charge distributions (electrostatic field) are favorable or unfavorable for activity. nih.gov The results are visualized as 3D contour maps, guiding the design of new molecules. unicamp.br

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that calculates similarity indices at the grid points. mdpi.com In addition to steric and electrostatic fields, it typically includes fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors. nih.gov This provides a more comprehensive picture of the interaction requirements. The use of a Gaussian function makes CoMSIA less sensitive to alignment variations compared to CoMFA. mdpi.com

The development of CoMFA and CoMSIA models for analogues of this compound would require the structural alignment of the compounds, which is a critical step. The resulting contour maps would highlight specific regions around the molecular framework where modifications would likely enhance biological activity. For instance, a map might show that a bulky, electropositive group is desired near the chloro-substituent, while a hydrogen bond acceptor is disfavored near the urea linker. nih.gov

The table below provides a comparison of these two powerful 3D-QSAR techniques.

| Feature | CoMFA (Comparative Molecular Field Analysis) | CoMSIA (Comparative Molecular Similarity Indices Analysis) |

| Fields Calculated | Steric and Electrostatic | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor |

| Interaction Function | Lennard-Jones and Coulombic potentials | Gaussian-type function |

| Key Advantage | Pioneer of 3D-QSAR; provides intuitive steric and electrostatic maps. unicamp.br | Provides a more diverse set of interaction fields; less sensitive to small shifts in alignment. nih.govmdpi.com |

| Output | 3D contour maps showing favorable/unfavorable regions for steric bulk and charge. | 3D contour maps showing favorable/unfavorable regions for all five properties. |

Molecular Descriptors and Statistical Validation in QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to predict the activity of a chemical based on its molecular structure. The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors and rigorous statistical validation. europa.eu

Molecular Descriptors:

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. These can be broadly categorized into:

1D Descriptors: These are the simplest descriptors and include counts of atoms and bonds, molecular weight, and elemental composition.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific substructures.

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include information about its volume, surface area, and shape.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges. hufocw.org

Statistical Validation:

Once a QSAR model is developed, it must be statistically validated to ensure its reliability and predictive power. nih.gov Key validation techniques include:

Internal Validation: This involves assessing the model's performance on the same dataset that was used to build it. Common methods include:

Leave-One-Out (LOO) Cross-Validation: In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset.

k-Fold Cross-Validation: The dataset is divided into 'k' subsets. The model is trained on 'k-1' subsets and tested on the remaining subset. This is repeated 'k' times.

External Validation: This is a more stringent test where the model's predictive ability is assessed on an independent set of compounds that were not used in the model development. researchgate.net

Y-Scrambling: This is a method to check for chance correlations. The biological activity data is randomly shuffled, and a new QSAR model is built. A valid model should have a significantly lower correlation for the scrambled data.

The quality of a QSAR model is often judged by statistical parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the predictive squared correlation coefficient (pred_R²). researchgate.net

Interactive Data Table: Commonly Used Molecular Descriptors in QSAR

| Descriptor Type | Examples | Information Encoded |

| 1D | Molecular Weight, Atom Count | Basic molecular properties |

| 2D | Topological Indices, Connectivity Indices | Molecular topology and branching |

| 3D | Molecular Volume, Surface Area | Three-dimensional shape and size |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic properties and reactivity |

Advanced Computational Chemistry Investigations of this compound

Beyond QSAR, more detailed computational methods can provide deeper insights into the behavior of this compound at the molecular level.

Molecular Docking and Ligand-Receptor Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in understanding the potential biological targets of this compound and the specific interactions that stabilize the ligand-receptor complex.

The process involves:

Preparation of the Ligand and Receptor: The 3D structures of both this compound and the target receptor are prepared. This includes adding hydrogen atoms and assigning appropriate charges.

Defining the Binding Site: The potential binding pocket on the receptor is identified.

Docking Simulation: A search algorithm explores various possible conformations and orientations of the ligand within the binding site.

Scoring: A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. mdpi.com

The interaction profile reveals key binding interactions such as:

Hydrogen Bonds: The urea moiety of the compound is a prime candidate for forming hydrogen bonds with amino acid residues in the receptor's active site.

Hydrophobic Interactions: The phenyl and chlorophenoxy groups can engage in hydrophobic interactions with nonpolar residues.

Pi-Pi Stacking: The aromatic rings can participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

For instance, in a hypothetical docking study of this compound with a protein kinase, the urea group might form hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The chlorophenoxy group could then extend into a hydrophobic pocket. jppres.comunsoed.ac.id

Interactive Data Table: Potential Ligand-Receptor Interactions for this compound

| Interaction Type | Potential Interacting Groups on Compound | Potential Interacting Receptor Residues |

| Hydrogen Bond | Urea (-NH-CO-NH-) | Asp, Glu, Ser, Thr, Gln, Asn |

| Hydrophobic | Phenyl, Chlorophenyl | Ala, Val, Leu, Ile, Phe, Met |

| Pi-Pi Stacking | Phenyl, Chlorophenyl | Phe, Tyr, Trp |

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. scispace.com DFT calculations can provide a wealth of information about the intrinsic properties of this compound, independent of its interaction with a receptor. core.ac.uk

Key parameters calculated using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the oxygen and chlorine atoms would likely be regions of negative potential.

Global Reactivity Descriptors: DFT calculations can also yield global reactivity descriptors such as electronegativity, chemical hardness, and softness, which provide further insights into the molecule's reactivity. researchgate.net

These studies help in understanding the molecule's inherent stability, reactivity, and the nature of its chemical bonds. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static picture of the binding pose, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are used to study the flexibility and dynamic behavior of this compound and its complex with a receptor over time.

Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities over time. nih.gov An MD simulation of the this compound-receptor complex can:

Assess the stability of the docked pose.

Reveal how the ligand and receptor adapt to each other upon binding.

Identify key residues that are crucial for maintaining the binding interaction.

Calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.

These simulations offer a dynamic and more realistic view of the molecular interactions, complementing the static pictures provided by docking and DFT.

Mechanistic Insights and Target Interaction Profiling of 1 3 4 Chlorophenoxy Phenyl Urea

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms through which a compound exerts its effects is fundamental to its development and application in pharmacology and biotechnology. For 1-(3-(4-Chlorophenoxy)phenyl)urea, this involves exploring its potential influence on biochemical pathways, its capacity for enzyme modulation, and its interactions with cellular receptors.

Phenylurea compounds have been shown to interact with and modulate various biochemical pathways. A notable example is their role as herbicides, where they can interfere with critical metabolic processes in plants. For instance, certain chlorophenoxy herbicides are known to uncouple oxidative phosphorylation, a fundamental process for energy production in cells. nih.gov This disruption of cellular energy metabolism can lead to cell death.

Furthermore, some phenylurea herbicides, such as chloroxuron, which shares a similar structural motif with this compound, are susceptible to degradation by enzymes like laccase. researchgate.net This suggests that the metabolic fate and environmental impact of such compounds are tied to specific enzymatic pathways. While not a direct modulation of a pathway by the parent compound, it highlights a key biochemical interaction.

In a therapeutic context, derivatives of phenylurea have been investigated for their potential to modulate pathways relevant to human diseases. For example, some sulfonylureas, a related class of compounds, are known to stimulate insulin (B600854) release by acting on pancreatic beta cells, a key intervention in the management of diabetes. dergipark.org.tr

Enzyme inhibition is a common mechanism of action for many bioactive compounds. Phenylurea derivatives have demonstrated the ability to inhibit a variety of enzymes.

Cytokinin Oxidase/Dehydrogenase (CKO): Synthetic urea (B33335) derivatives can act as inhibitors of CKO, a flavoenzyme that degrades cytokinin plant hormones. nih.gov Structural studies have revealed that these inhibitors compete with the natural substrates for the same binding site on the enzyme. nih.gov

Urease: Certain phenylurea compounds have been identified as inhibitors of urease, a nickel-dependent enzyme that hydrolyzes urea. nih.gov This inhibition is of interest for both agricultural applications, to prevent the loss of urea-based fertilizers, and for potential medical applications against urease-producing pathogenic bacteria. nih.gov

β-ketoacyl-acyl carrier protein synthase III (FabH): In the realm of antibacterial research, specific urea derivatives have been synthesized and shown to be potent inhibitors of E. coli FabH, an enzyme crucial for the initiation of fatty acid biosynthesis in bacteria. nih.gov This makes FabH an attractive target for the development of new antibacterial agents.

The following table summarizes the inhibitory action of some phenylurea derivatives on various enzymes.

| Phenylurea Derivative Class | Target Enzyme | Biological Context |

| Synthetic Urea Derivatives | Cytokinin Oxidase/Dehydrogenase (CKO) nih.gov | Plant Physiology |

| Phenylurea Compounds | Urease nih.gov | Agriculture, Microbiology |

| Substituted Urea Derivatives | E. coli FabH nih.gov | Antibacterial Drug Discovery |

Beyond direct enzyme inhibition, phenylurea compounds can also exert their effects by binding to cellular receptors, sometimes in a manner that modulates the receptor's response to its natural ligand (allosteric modulation).

Neuropeptide Y5 (NPY5) Receptor: Trisubstituted phenylurea derivatives have been identified as antagonists of the NPY5 receptor. nih.gov Through screening and structure-activity relationship studies, potent antagonists were developed, demonstrating that this class of compounds can effectively interact with G protein-coupled receptors. nih.gov

Cannabinoid Type-1 (CB1) Receptor: Analogs of 3-(4-chlorophenyl)-1-(phenethyl)urea have been developed as allosteric modulators of the CB1 receptor. nih.gov These compounds bind to a site on the receptor that is distinct from the binding site of the endogenous ligands and can modulate the receptor's signaling. nih.gov This highlights a sophisticated mechanism of action that can offer a more nuanced approach to modulating receptor function compared to direct agonism or antagonism.

This ability to interact with diverse receptor types underscores the potential for this compound to have complex pharmacological effects.

Identification and Validation of Biological Targets for this compound

The identification of the specific molecular targets of a bioactive compound is a crucial step in understanding its mechanism of action and potential therapeutic applications. This process typically involves high-throughput screening followed by rigorous target validation.

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a variety of biological targets. For a compound like this compound, several HTS approaches could be employed for target discovery:

Affinity-Based Approaches: These methods rely on the direct interaction between the small molecule and its protein target. rsc.orgrsc.org A common technique is affinity purification, where the compound of interest is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. rsc.org

Phenotype-Based Screening: In this approach, the effect of the compound on a specific cellular phenotype is observed. rsc.org For example, cells could be treated with the compound, and changes in cell morphology, proliferation, or the expression of a reporter gene are monitored. This can provide clues about the pathways affected by the compound, which can then be further investigated to identify the specific target.

Computational Approaches: In silico methods can predict potential targets based on the chemical structure of the compound. rsc.org This can involve comparing the structure of this compound to libraries of compounds with known biological targets.

These screening methods can generate a list of potential targets that then require further validation.

Once potential targets have been identified, their biological relevance to the compound's observed effects must be validated. Several methods can be used for this purpose:

Functional Genomics: Techniques like RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to selectively reduce or eliminate the expression of a candidate target gene. nih.govselectscience.netyoutube.com If the cellular phenotype observed with the compound is mimicked by the knockdown or knockout of a specific gene, it provides strong evidence that the protein encoded by that gene is a target of the compound. nih.govselectscience.net

Direct Biochemical Assays: Once a candidate target protein is identified, its interaction with the compound can be confirmed through direct binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). nih.gov Enzymatic assays can be used to determine if the compound inhibits or activates the function of the target protein.

Cell-Based Functional Assays: Cellular assays can be designed to measure the functional consequences of the compound-target interaction. nih.gov For example, if the target is a receptor, downstream signaling events, such as changes in intracellular calcium or cyclic AMP levels, can be measured in response to the compound. nih.gov

Through a combination of these screening and validation methodologies, a comprehensive profile of the biological targets of this compound can be established, paving the way for its potential development as a tool for research or therapeutic intervention.

Application of Omics Technologies (e.g., Microarrays) in Target Identification

A comprehensive search of scientific literature and public research databases reveals a significant gap in the specific application of omics technologies, such as microarrays, for the target identification of the compound This compound . While the broader field of drug discovery heavily relies on these high-throughput screening methods to elucidate the mechanisms of action and identify molecular targets of novel chemical entities, no dedicated studies detailing the gene expression profiling or other omics-based analyses of cells or tissues treated with this compound have been published.

Omics technologies, including genomics, transcriptomics (such as microarrays and RNA-sequencing), proteomics, and metabolomics, are powerful tools in modern pharmacology. nih.govnih.gov They provide a global view of the molecular changes within a biological system in response to a chemical compound, offering clues to its primary targets and off-target effects. wpmucdn.comnih.gov For instance, microarray analysis can simultaneously measure the expression levels of thousands of genes, providing a transcriptomic signature of a compound's activity. By analyzing which genes are up- or down-regulated, researchers can infer the cellular pathways and biological processes affected by the compound, thereby pointing towards its potential protein targets.

In the context of urea-based compounds, some research has utilized gene expression profiling to understand their biological effects. For example, studies on other urea-containing molecules have successfully employed microarray analysis to identify gene expression changes associated with their therapeutic or toxic effects. However, this body of research does not extend to the specific molecule this compound.

The absence of such data for this compound means that a detailed discussion of its molecular targets, as identified through microarray or other omics technologies, cannot be provided at this time. The scientific community has yet to publish research that would populate data tables with differentially expressed genes or proteins upon treatment with this specific compound.

Therefore, while the methodological framework for using omics in target identification is well-established, its specific application to this compound remains an unexplored area of research. Future studies employing these techniques will be crucial to unraveling the mechanistic details and therapeutic potential of this compound.

Preclinical Pharmacological and Biological Investigations of 1 3 4 Chlorophenoxy Phenyl Urea

In Vitro Cellular and Biochemical Assays

No data is available in the public domain regarding in vitro studies on 1-(3-(4-Chlorophenoxy)phenyl)urea.

There is no published information on the receptor binding affinity or ligand-receptor kinetics of this compound for any biological target.

Information regarding the enzyme inhibition kinetics for this compound is not available. Studies on other urea (B33335) derivatives have shown various mechanisms of enzyme inhibition, including competitive, non-competitive, and uncompetitive inhibition, but these cannot be extrapolated to this specific compound.

No results from cell-based functional assays, such as calcium mobilization, cyclic adenosine (B11128) monophosphate (cAMP), or guanosine (B1672433) 5'-O-(3-thiotriphosphate) (GTPγS) assays, have been reported for this compound.

There are no public records of in vitro efficacy studies of this compound in any cancer cell lines or against any microbial strains.

In Vivo Efficacy Studies in Non-Human Animal Models

No data from in vivo studies in animal models are available for this compound.

There are no published proof-of-concept studies for this compound in animal models of neurological disorders, behavioral models, or infection models.

Correlation of In Vitro and In Vivo Findings

The correlation of in vitro activity with in vivo efficacy is a critical step in drug development, providing a bridge between laboratory assays and whole-organism responses. allucent.comnih.gov This process, often referred to as In Vitro-In Vivo Correlation (IVIVC), is essential for predicting the clinical performance of a drug candidate. fda.gov

For the specific compound this compound, no studies correlating its in vitro and in vivo findings have been identified in the public domain. The scientific literature lacks reports on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as any in vivo efficacy studies that would be necessary to establish such a correlation.

In studies of other phenylurea derivatives, researchers have sometimes progressed from in vitro screening to in vivo models. For example, some 1-aryl-3-(2-chloroethyl)urea derivatives that showed in vitro cytotoxicity were subsequently tested in mice with L1210 leukemia, where they demonstrated an enhancement of survival time. nih.gov Such a progression from in vitro to in vivo testing is the foundation for establishing a correlative relationship. However, without both types of data for this compound, no such analysis can be performed or reported.

Metabolic Pathways and Environmental Degradation of Phenylurea Compounds Relevant to 1 3 4 Chlorophenoxy Phenyl Urea

Metabolic Transformations in Non-Human Biological Systems

The metabolism of phenylurea herbicides in non-human biological systems, such as microorganisms and plants, is a key factor in their environmental breakdown. oup.com

Enzymatic Degradation Pathways

The enzymatic degradation of phenylurea herbicides follows several well-documented pathways. A common initial step in the metabolism of N,N-dimethyl-substituted phenylureas is N-demethylation. oup.comresearchgate.net This process can occur sequentially, leading to mono-N-demethylated and then di-N-demethylated products. For N-methoxy-N-methyl-substituted compounds, both N-demethylation and N-demethoxylation are significant degradation reactions. oup.com

Following these initial dealkylation or demethoxylation steps, the urea (B33335) side chain is often hydrolyzed by enzymes such as aryl acylamidases. oup.com This hydrolysis cleaves the urea group, yielding aniline-based metabolites. oup.comoup.com These aniline (B41778) derivatives can then undergo further degradation. oup.com

The specific enzymes and the rate of these transformations can be influenced by the structure of the phenylurea compound, including the nature and position of substituents on the phenyl ring. rsc.org For instance, the size and degree of chlorination on the ring, as well as the nature of the N'-substituents on the urea moiety, are determining factors in the rate of degradation. nih.gov

Identification of Metabolites and Their Chemical Characterization

The degradation of phenylurea herbicides results in a variety of metabolites. A primary metabolite of many phenylurea herbicides is the corresponding substituted aniline, formed through hydrolysis of the urea side chain. nih.govresearchgate.net For example, the biotransformation of diuron (B1670789), a related phenylurea herbicide, almost quantitatively produces 3,4-dichloroaniline (B118046). nih.govresearchgate.net

In some cases, the initial degradation products can be more toxic than the parent compound. nih.govnih.govresearchgate.net For instance, aniline metabolites of some phenylurea herbicides have shown significantly higher ecotoxicity than the original herbicide. nih.govresearchgate.net Further metabolism of these aniline intermediates can occur. For example, soil fungi can transform 3,4-dichloroaniline into the less toxic 3,4-dichloroacetanilide. nih.gov

The identification and characterization of these metabolites are typically carried out using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). nih.gov

In Vitro and In Vivo Non-Human Metabolism Studies

Both in vitro and in vivo studies are essential for understanding the metabolism of phenylurea compounds in non-human organisms. researchgate.netbohrium.com In vitro models, such as those using liver microsomes or hepatocytes from different species, help to identify metabolic pathways and the enzymes involved. researchgate.netnih.govmdpi.com These studies have shown that the rate and products of metabolism can vary significantly between species. mdpi.com

In vivo studies, often conducted in organisms like rats, dogs, and monkeys, provide a more complete picture of the absorption, distribution, metabolism, and excretion of these compounds. bohrium.comnih.gov These studies have confirmed that metabolites observed in vitro are often also found in vivo. nih.gov For example, research on the phenylurea herbicide diuron has utilized various bacterial and fungal strains to investigate its biotransformation. nih.govnih.gov

Table 1: Summary of Key Metabolic Transformations of Phenylurea Herbicides

| Transformation Pathway | Description | Key Enzymes/Conditions | Resulting Metabolites |

|---|---|---|---|

| N-Demethylation | Stepwise removal of methyl groups from the urea side chain. oup.comoup.com | Microbial enzymes oup.com | N-demethylated phenylureas oup.com |

| N-Demethoxylation | Removal of the methoxy (B1213986) group from N-methoxy-N-methyl substituted ureas. oup.comoup.com | Microbial enzymes oup.com | N-demethoxylated phenylureas oup.com |

| Hydrolysis | Cleavage of the urea side chain. oup.comoup.com | Aryl acylamidases oup.com | Substituted anilines oup.comoup.com |

| Acetylation | Addition of an acetyl group to aniline metabolites. nih.gov | Fungal enzymes nih.gov | Acetanilide derivatives nih.gov |

Environmental Fate and Degradation Processes

The environmental fate of 1-(3-(4-Chlorophenoxy)phenyl)urea is governed by both photochemical and biological degradation processes that occur in various environmental compartments.

Photochemical Degradation Pathways

Phenylurea herbicides are susceptible to photochemical degradation when exposed to sunlight. oup.com The primary photochemical reactions include photolysis, photooxidation, and photorearrangements. rsc.org The specific pathway depends on the chemical structure of the compound and the environmental conditions. rsc.org

For halogenated phenylureas, photohydrolysis is a major transformation pathway in aqueous solutions. rsc.org This involves the replacement of a halogen atom with a hydroxyl group. In some cases, particularly with para-halogenated derivatives, the formation of a carbene intermediate has been observed. rsc.org For unhalogenated phenylureas, intramolecular rearrangements similar to the photo-Fries rearrangement are more common. rsc.org

Photooxidation can also occur, often induced by photocatalysts like titanium dioxide (TiO2), iron salts, or humic substances present in the environment. rsc.orgproquest.com This process involves the generation of highly reactive oxygen species that can oxidize the phenylurea molecule. proquest.com N-demethylation and oxidation of methyl groups on the urea moiety can also be observed, though often with lower yields than ring-focused reactions. rsc.org

Biotransformation in Environmental Matrices

The primary mechanism for the degradation of phenylurea herbicides in agricultural soils is microbial activity. oup.comoup.com A diverse range of soil microorganisms, including bacteria and fungi, are capable of metabolizing these compounds. oup.comoup.com

In soil and aquatic systems, the biotransformation of phenylurea herbicides often begins with the same enzymatic reactions observed in isolated organisms, such as N-dealkylation and hydrolysis, leading to the formation of aniline derivatives. oup.comoup.com The persistence and mobility of these herbicides and their metabolites in soil and water are influenced by factors such as soil type, organic matter content, pH, and temperature. oup.comnih.gov

While microbial degradation is the main route for the ultimate mineralization of the phenyl ring, the initial transformation products can sometimes be more persistent or toxic than the parent compound, posing a potential risk to water quality. oup.comnih.gov For instance, phenylurea herbicides and their metabolites have been detected in surface water and groundwater, indicating their potential for transport from agricultural fields. oup.com The rate of biodegradation can be slow in some environments, particularly in subsurface soils where microbial activity may be limited. oup.comoup.com

Table 2: Environmental Degradation Processes of Phenylurea Herbicides

| Degradation Process | Description | Environmental Matrix | Key Factors |

|---|---|---|---|

| Photolysis | Direct degradation by sunlight. nih.gov | Water, Soil Surface | Wavelength of light, chemical structure rsc.org |

| Photooxidation | Degradation by reactive oxygen species generated by light. rsc.org | Water, Soil Surface | Presence of photocatalysts (e.g., TiO2, humic substances) rsc.org |

| Photorearrangement | Intramolecular rearrangement induced by light. rsc.org | Water | Chemical structure (unhalogenated phenylureas) rsc.org |

| Biotransformation | Degradation by microorganisms. oup.comoup.com | Soil, Aquatic Systems | Microbial population, soil/water properties oup.comnih.gov |

Modeling of Biodegradation and Environmental Persistencenih.gov

Kinetic Models of Degradation

Kinetic models are used to describe the rate at which phenylurea compounds are transformed in the environment. These models are crucial for determining their half-lives in different environmental compartments like water and soil.

In aqueous systems, the degradation of phenylurea herbicides can be influenced by processes such as photolysis (degradation by light) and oxidation by reactive species like hydroxyl radicals (•OH). nih.govnih.gov Kinetic models have been developed to predict the elimination rate of these herbicides in natural waters. For instance, a study on four phenylurea herbicides (isoproturon, chlortoluron, diuron, and linuron) determined the rate constants for their reactions with ozone and •OH radicals. nih.gov The model developed in this study successfully predicted the removal rates of these herbicides, showing that reaction with •OH radicals was the primary degradation pathway for compounds like diuron and linuron. nih.gov

Another study modeled the phototransformation kinetics of five phenylurea herbicides in surface waters. nih.gov The model suggested that reactions with •OH radicals and the triplet states of chromophoric dissolved organic matter (³CDOM*) are the main degradation pathways under most environmental conditions. nih.gov Direct photolysis was found to be a significant pathway for some compounds like chlortoluron but negligible for others like fenuron. nih.gov

The table below presents the reaction rate constants for several phenylurea herbicides with ozone and hydroxyl radicals, which are key inputs for kinetic models predicting their persistence in water.

Interactive Data Table: Reaction Rate Constants of Phenylurea Herbicides in Water nih.gov

| Compound | Rate Constant with Ozone (M⁻¹ s⁻¹) | Rate Constant with •OH radicals (M⁻¹ s⁻¹) |

|---|---|---|

| Isoproturon | 2191 ± 259 | (7.9 ± 0.1) x 10⁹ |

| Chlortoluron | 393.5 ± 8.4 | (6.9 ± 0.2) x 10⁹ |

| Diuron | 16.5 ± 0.6 | (6.6 ± 0.1) x 10⁵ |

In soil environments, kinetic models like the Monod-based substrate/biomass growth model can predict the performance of biodegradation. asm.org For complex organic compounds, zero-order kinetics have been observed in batch experiments, suggesting that the rate-limiting step is the initial breakdown by extracellular enzymes. asm.org The long-term application of phenylurea herbicides has been shown to affect the structure and metabolic potential of soil microbial communities, which in turn influences the rate of biodegradation. europa.eu

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or environmental fate. researchgate.netnih.gov For phenylurea herbicides, QSAR models are developed to predict properties like biodegradability and ecotoxicity based on molecular descriptors. researchgate.netcefic-lri.org These models are valuable for screening new and existing chemicals for potential persistence and risk without extensive experimental testing. researchgate.net

One study developed QSAR models to predict the environmental risk limits (HC5, the hazardous concentration for 5% of species) of 36 phenylurea herbicides. researchgate.net Using methods like multiple linear regression (MLR) and random forest (RF), the models showed good predictive performance, with the RF model achieving a higher correlation coefficient (R² = 0.90) than the MLR model (R² = 0.86). researchgate.net The key molecular descriptors influencing toxicity were identified as spatial structural descriptors, electronic descriptors, and hydrophobicity descriptors. researchgate.net

Another application of QSAR is in predicting the energy barriers for enzymatic degradation pathways. A study investigating the degradation of phenylurea herbicides by P450 enzymes used QSAR to model the energy barriers of the rate-determining steps. cefic-lri.org The developed QSAR models had high determination coefficients (R² > 0.9), indicating excellent predictive capability for the degradation efficiency of different phenylurea compounds. cefic-lri.org

Interactive Data Table: Performance of QSAR Models for Phenylurea Herbicides researchgate.net

| Model Type | Correlation Coefficient (R²) | Key Descriptor Types | Predicted Endpoint |

|---|---|---|---|

| Multiple Linear Regression (MLR) | 0.86 | Spatial, Electronic, Hydrophobicity | Environmental Risk Limit (HC5) |

Environmental Persistence Modeling

The assessment of persistence often relies on comparing degradation half-lives in simulation tests to regulatory criteria. researchgate.net For example, under REACH regulations, a substance is considered persistent if its degradation half-life exceeds specific thresholds in water, sediment, or soil. researchgate.net

Models are also used to understand the photocatalytic degradation of phenylurea compounds. For chloroxuron, a compound structurally similar to this compound, studies have identified the by-products of photocatalytic degradation. sigmaaldrich.comnih.gov The primary degradation pathways involve hydroxylation, demethylation, dearylation, and dechlorination, processes driven by interaction with hydroxyl radicals. sigmaaldrich.comnih.gov This information is vital for building accurate models of environmental transformation and for assessing the potential formation of more toxic intermediates. nih.gov

The development and application of these diverse modeling approaches are essential for a comprehensive understanding of the environmental behavior of this compound and other phenylurea compounds, supporting regulatory assessments and the development of safer alternatives. illinois.edu

Advanced Characterization and Solid State Forms of 1 3 4 Chlorophenoxy Phenyl Urea

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the elucidation of the chemical structure of 1-(3-(4-chlorophenoxy)phenyl)urea.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For phenylurea compounds, which share structural similarities with this compound, ¹H NMR spectra typically show distinct signals for the urea (B33335) protons (NH), and the aromatic protons on the phenyl rings. chemicalbook.comchemicalbook.com The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, in a related compound, chitosan (B1678972) phenyl urea, the chemical shifts of the protons on the glucose skeleton were designated in detail. nih.gov

In the ¹³C NMR spectrum of a similar urea derivative, the carbonyl carbon (C=O) of the urea group typically appears in the downfield region, often around 160 ppm. researchgate.net The aromatic carbons exhibit signals in the range of approximately 110-150 ppm, with their specific shifts depending on the substituents present on the phenyl rings. rsc.orgresearchgate.net The presence of the ether linkage and the chlorine atom in this compound would further influence the chemical shifts of the nearby carbon atoms, allowing for unambiguous assignment of each carbon in the molecule. mdpi.com

Table 1: Representative NMR Data for Structurally Similar Compounds

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

| ¹H | Urea (NH) | 5.8 - 8.5 | chemicalbook.com |

| ¹H | Aromatic (Ar-H) | 6.9 - 7.4 | chemicalbook.com |

| ¹³C | Carbonyl (C=O) | ~160 | researchgate.net |

| ¹³C | Aromatic (Ar-C) | 110 - 150 | rsc.orgresearchgate.net |

This table presents typical chemical shift ranges observed for similar functional groups and is for illustrative purposes.

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural confirmation. In electrospray ionization (ESI) mass spectrometry, a common technique for analyzing phenylurea compounds, the molecule can be observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. nih.gov

The fragmentation of phenylurea herbicides in the mass spectrometer often follows predictable pathways. nih.gov For instance, common fragmentation patterns for N',N'-dialkyl ureas involve the loss of the R₂NH group. nih.gov Analysis of these fragment ions helps to piece together the structure of the parent molecule. The exact mass of the molecular ion can be used to confirm the elemental composition of this compound.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. For example, the N-H stretching vibrations of the urea group typically appear in the region of 3300-3500 cm⁻¹. rsc.org The C=O stretching vibration of the urea carbonyl group is usually a strong band observed around 1630-1680 cm⁻¹. rsc.org The C-O-C stretching of the ether linkage and the C-Cl stretching of the chlorophenyl group would also exhibit characteristic absorptions.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound typically show strong absorption bands in the UV region, arising from π→π* transitions of the phenyl rings. science-softcon.de The presence of the chromophoric groups, including the phenyl rings and the urea moiety, contributes to its UV absorption profile. The cut-off wavelength in the UV-Vis spectrum can provide insights into the electronic nature of the molecule. nih.gov

Crystallographic Analysis and Polymorphism

Crystallographic techniques are indispensable for determining the three-dimensional arrangement of atoms in the solid state and for identifying different crystalline forms (polymorphs).

Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and to analyze the polymorphic purity of a solid sample. researchgate.net The PXRD pattern is a fingerprint of a specific crystalline form, characterized by a unique set of diffraction peaks at specific angles (2θ). researchgate.net By comparing the experimental PXRD pattern of this compound with calculated patterns from single crystal data or with patterns of known polymorphs, the crystalline phase of a bulk sample can be confirmed. mdpi.com The presence of sharp peaks in the PXRD pattern is indicative of a well-ordered crystalline material. ijsr.in Any changes in the crystal structure, such as the formation of different polymorphs or the presence of impurities, would result in a different PXRD pattern.

Polymorphism and Solid-State Forms of Phenylurea Derivatives

The ability of a compound to exist in more than one crystalline form is known as polymorphism. These different crystalline arrangements, or polymorphs, of the same chemical entity can exhibit distinct physicochemical properties, including melting point, solubility, dissolution rate, and stability. Consequently, the study of polymorphism is of paramount importance in the development of new materials.

While specific studies on the polymorphism of this compound are not extensively available in public literature, the broader class of phenylurea derivatives is known to exhibit various solid-state forms. The urea functional group, with its capacity for strong hydrogen bonding, plays a crucial role in the formation of diverse and predictable supramolecular structures. rsc.org The crystal structure of phenylurea itself reveals a simple cyclic dimer formed through hydrogen bonding between the nitrogen atoms of one molecule and the oxygen atom of a second molecule. researchgate.net This fundamental interaction can be influenced by substituents on the phenyl ring, leading to different packing arrangements and potentially, polymorphism.

The synthesis of phenylurea derivatives can be achieved through various methods, such as the reaction of phenylurea with chloroacetyl chloride, followed by reaction with substituted anilines. nih.gov The conditions of crystallization, including the choice of solvent, temperature, and cooling rate, can significantly influence which polymorphic form is obtained.

Co-Crystallization Strategies for Enhancing Research Material Properties

Co-crystallization has emerged as a significant strategy in crystal engineering to modify and enhance the physicochemical properties of solid materials without altering their chemical structure. nih.gov A co-crystal is a crystalline material composed of two or more different molecules held together in the same crystal lattice by non-covalent interactions. nih.gov For phenylurea derivatives, this approach offers a pathway to improved attributes such as solubility, stability, and dissolution rates. researchgate.net

Design and Synthesis of Co-Crystals

The design of co-crystals is a rational process guided by the principles of supramolecular chemistry, particularly the understanding of hydrogen-bonding patterns. researchgate.net The urea group is an excellent hydrogen-bond donor and acceptor, making it a reliable structural motif for forming co-crystals. rsc.orgresearchgate.net The selection of a suitable co-former—the second molecule in the co-crystal—is critical. Co-formers are typically chosen based on their ability to form complementary hydrogen bonds with the target molecule. For phenylurea derivatives, carboxylic acids, amides, and other molecules with hydrogen-bonding capabilities are often explored as potential co-formers. researchgate.net

Several methods are employed for the synthesis of co-crystals:

Solvent Evaporation: This is a common technique where the phenylurea derivative and the co-former are dissolved in a suitable solvent in a stoichiometric ratio. Slow evaporation of the solvent allows for the formation of high-quality single crystals suitable for structural analysis. nih.gov

Grinding: Both neat (dry) and liquid-assisted grinding (LAG) are mechanochemical methods that have proven effective for co-crystal screening and synthesis. nih.gov LAG, in particular, often leads to products with high crystallinity. nih.gov In this method, a small amount of a liquid is added to the solid reactants, which can catalyze the co-crystal formation. nih.gov

Slurry Crystallization: This method involves stirring a suspension of the starting materials in a solvent in which they are sparingly soluble. Over time, the less stable solid forms dissolve and the more stable co-crystal crystallizes.

The choice of synthesis method can sometimes influence the resulting polymorphic form of the co-crystal.

Characterization of Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Co-Crystals

The stability and properties of co-crystals are dictated by the network of intermolecular interactions within the crystal lattice. For phenylurea co-crystals, these are primarily:

Hydrogen Bonding: The urea functional group provides robust N-H donors and a C=O acceptor, leading to predictable hydrogen-bonding patterns, often referred to as supramolecular synthons. researchgate.net In co-crystals with carboxylic acids, a common and stable interaction is the formation of a heterosynthon between the urea and the carboxylic acid group. researchgate.net In a study of parabanic acid-urea co-crystals, distinct hydrogen-bonding patterns were observed in different polymorphs, leading to varied tetrameric arrangements. researchgate.net

Impact of Co-Crystallization on Research Material Attributes

| Property | Impact of Co-Crystallization | Examples |

| Solubility & Dissolution Rate | Generally increased, particularly for poorly soluble compounds. | Co-crystals of febuxostat (B1672324) with piroxicam (B610120) and nebivolol (B1214574) hydrochloride with nicotinamide (B372718) showed improved dissolution rates. nih.gov The solubility of ellagic acid was increased approximately 17-fold upon co-crystallization with urea. nih.gov |

| Stability | Can be improved (e.g., with respect to humidity, temperature, or light). | Co-crystallization of catechin (B1668976) with urea improved its stability in high humidity and high-temperature environments. nih.gov The photostability of another compound, EPR, was enhanced through co-crystallization. nih.gov |

| Hygroscopicity | Can be reduced by forming co-crystals with non-hygroscopic co-formers. | A co-crystal of fenofibric acid was found to be less hygroscopic than the parent compound. |

| Mechanical Properties | Properties like tabletability can be improved. | A febuxostat-piroxicam co-crystal exhibited better tabletability than the individual components. nih.gov |

Table 1: Potential Impact of Co-Crystallization on Material Properties

The enhancement of these properties is attributed to the new crystal lattice environment created by the inclusion of the co-former. For instance, if a co-former is more soluble than the parent compound, the resulting co-crystal often exhibits improved solubility. nih.gov By carefully selecting co-formers, it is possible to tune the properties of a research material to meet specific performance criteria.

Lead Identification and Optimization in Chemical Biology Research Involving 1 3 4 Chlorophenoxy Phenyl Urea

High-Throughput Screening and Hit Identification

The discovery of novel therapeutic agents often begins with high-throughput screening (HTS), a process that allows for the rapid, automated testing of vast libraries of chemical compounds against a specific biological target. bmglabtech.comdrugtargetreview.com These libraries can contain hundreds of thousands to millions of diverse molecules. drugtargetreview.com The primary objective of HTS is to identify "hits"—compounds that exhibit a desired activity, such as inhibiting an enzyme or blocking a receptor. bmglabtech.com This process is a cornerstone of modern drug discovery, enabling a broad and unbiased search for new chemical starting points. drugtargetreview.com

HTS campaigns can be designed in two main ways: biochemical assays, which use purified proteins, or cell-based assays, which measure a response in living cells. researchgate.net For targets like protein kinases, which are frequently implicated in diseases such as cancer, HTS assays are designed to measure the enzyme's catalytic activity. drugtargetreview.com Compounds that reduce this activity are flagged as hits for further investigation.